Neratinib-d6
Description
Properties
CAS No. |
1259519-18-0 |
|---|---|
Molecular Formula |
C30H29ClN6O3 |
Molecular Weight |
563.088 |
IUPAC Name |
(E)-4-[bis(trideuteriomethyl)amino]-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide |
InChI |
InChI=1S/C30H29ClN6O3/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7+/i2D3,3D3 |
InChI Key |
JWNPDZNEKVCWMY-CJSPGLJTSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C |
Synonyms |
(2E)-N-[4-[[3-Chloro-4-(2-pyridinylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino-d6)-2-butenamide; HKI 272-d6; |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Labeling Methodologies for Neratinib D6
Precursor Identification and Strategic Deuterium (B1214612) Incorporation in the Neratinib (B1684480) Core
The synthesis of Neratinib-d6 necessitates the use of deuterated precursors. The location of the deuterium labels is critical and is typically on the two methyl groups of the dimethylamino moiety of the butenamide side chain. lgcstandards.com This specific placement is chosen to minimize the kinetic isotope effect on the drug's metabolic pathways, which primarily involve O-dealkylation, oxygenation, and conjugation reactions on other parts of the molecule. researchgate.net
The key deuterated precursor is a deuterated version of N,N-dimethylaminocrotonic acid or a similar building block. The IUPAC name for this compound is (E)-4-(bis(methyl-d3)amino)-N-(4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide, explicitly indicating the presence of six deuterium atoms. lgcstandards.com The synthesis strategy revolves around coupling this deuterated side chain with the non-deuterated quinoline (B57606) core of Neratinib.
Multi-step Synthetic Approaches to this compound
The synthesis of this compound is a multi-step process that mirrors the synthesis of Neratinib itself, with the key difference being the introduction of the deuterated precursor at the appropriate step. The general synthesis of Neratinib involves the coupling of 4-N,N-dimethylaminocrotonic acid with 6-amino-4-[3-chloro-4-(2-pyridinyl methoxy)-anilino]-3-cyano-7-ethoxy quinolone. chemrxiv.org For this compound, a deuterated analogue of the crotonic acid derivative is used.
Deuterium Exchange Reactions and Site-Specific Labeling Techniques
While direct synthesis from deuterated precursors is a common approach, deuterium exchange reactions can also be employed for site-specific labeling. nih.gov These methods involve the exchange of hydrogen atoms for deuterium on a pre-existing molecule. For Neratinib, this could theoretically be applied to the N-alkylamine moiety. nih.gov Catalytic methods using reagents like acetone-d6 (B32918) in the presence of a Lewis acid can facilitate deuterium incorporation at specific C-H bonds. nih.gov However, for this compound, the more controlled and common method appears to be the use of a pre-labeled building block to ensure the precise location and number of deuterium atoms. lgcstandards.com
Challenges and Innovations in Deuterated API Synthesis
The synthesis of deuterated active pharmaceutical ingredients (APIs) like this compound presents several challenges. nih.gov Achieving high isotopic purity (typically >98%) is a primary concern, as the presence of unlabeled or partially labeled molecules can interfere with analytical applications. nih.gov The cost and availability of deuterated starting materials can also be a significant factor. nih.gov
Innovations in deuterated API synthesis focus on developing more efficient and site-selective deuteration methods. nih.govd-nb.info This includes the development of novel catalysts and the use of readily available deuterium sources. osti.govrsc.org The goal is to produce deuterated compounds with high isotopic enrichment in a cost-effective and scalable manner.
Purification and Rigorous Chemical Characterization of Deuterated Neratinib Analogues
Following synthesis, this compound must undergo rigorous purification to remove any unreacted starting materials, non-deuterated Neratinib, and other impurities. daicelpharmastandards.com High-performance liquid chromatography (HPLC) is a standard technique used for this purpose. chemrxiv.orgdaicelpharmastandards.com
Chemical characterization is essential to confirm the identity and purity of the final product. Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed. daicelpharmastandards.com Mass spectrometry confirms the molecular weight of this compound (563.08 g/mol ) and distinguishes it from the non-deuterated form (557.05 g/mol ). drugbank.com NMR spectroscopy is used to confirm the location of the deuterium atoms on the molecule. daicelpharmastandards.comescholarship.org A comprehensive Certificate of Analysis (CoA) for this compound would typically include data from 1H NMR, 13C NMR, IR, and mass spectrometry, along with HPLC purity data. daicelpharmastandards.com
Isotopic Purity Assessment and Stability Considerations for Research Applications
Isotopic purity is a critical parameter for this compound, especially when it is used as an internal standard for quantitative analysis. nih.gov The presence of significant amounts of the unlabeled compound can lead to inaccurate measurements. Mass spectrometry is the primary tool for assessing isotopic purity by comparing the signal intensities of the deuterated and non-deuterated ions. nih.gov
The stability of this compound is also a crucial consideration for its use in research. nih.gov Studies on the stability of Neratinib have shown that it is stable for extended periods when stored under appropriate conditions, typically frozen at -60 to -80°C. nih.govfda.gov The deuterated analogue is expected to have similar stability. For use in bioanalytical assays, the stability of the compound in biological matrices like plasma is also evaluated. fda.gov
Interactive Data Table: Properties of Neratinib and this compound
| Property | Neratinib | This compound |
| Chemical Formula | C30H29ClN6O3 drugbank.com | C30H23D6ClN6O3 |
| Molecular Weight | 557.05 g/mol drugbank.com | 563.08 g/mol |
| Monoisotopic Mass | 556.1989665 u drugbank.com | 562.2366 u lgcstandards.com |
| CAS Number | 698387-09-6 medchemexpress.com | 1259519-18-0 |
| IUPAC Name | (E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide nih.gov | (E)-4-(bis(methyl-d3)amino)-N-(4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide lgcstandards.com |
| Primary Use | Tyrosine kinase inhibitor drugbank.com | Isotopic internal standard nih.gov |
Advanced Bioanalytical Methodologies for Quantification and Characterization of Neratinib D6
Chromatographic Separation Techniques for Neratinib (B1684480) and Deuterated Isotopologues
Chromatographic separation is a critical step in the bioanalytical workflow, designed to isolate the analytes of interest—neratinib and Neratinib-d6—from complex biological matrices. This separation prevents interference from endogenous components and ensures the specificity of the assay. kcasbio.com
Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to traditional HPLC. researchgate.net Several validated UPLC-based methods have been developed for the quantification of neratinib in biological samples, often in conjunction with tandem mass spectrometry (MS/MS). nih.govresearchgate.netresearchgate.net
These methods typically utilize a sub-2 µm particle column, such as a C18 or a BEH (Ethylene Bridged Hybrid) C18 column, which provides high separation efficiency. researchgate.netresearchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution containing a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to optimize peak shape and ionization efficiency. nih.govresearchgate.netresearchgate.netlatamjpharm.org The rapid analysis time, often as short as 1.5 minutes, makes UPLC particularly suitable for high-throughput bioanalysis. researchgate.netnih.gov
Table 1: Examples of UPLC Conditions for Neratinib Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) nih.gov | Acquity UPLC BEH Shield RP18 nih.gov | CORTECS BEH C18 latamjpharm.org |
| Mobile Phase | 0.1% Formic acid and Acetonitrile (gradient) nih.gov | Methanol-water with 10 mM Ammonium Acetate and 0.1% Formic acid (gradient) nih.gov | Acetonitrile and Water with 0.1% Formic acid latamjpharm.org |
| Flow Rate | Not Specified | Not Specified | 0.4 mL/min latamjpharm.org |
| Analysis Time | 1.5 min nih.gov | 2.8 min (approx. retention time) nih.gov | Not Specified |
| Internal Standard | This compound nih.gov | [²H₆]-neratinib nih.gov | Afatinib latamjpharm.org |
While UPLC offers faster analysis, High-Performance Liquid Chromatography (HPLC) remains a robust and widely used technique for the quantification of neratinib. mdpi.comresearchgate.net HPLC methods for neratinib analysis have been developed for both bulk drug and tablet dosage forms, as well as for bioanalytical applications. researchgate.net These methods typically employ a C18 column and a mobile phase consisting of a buffer and an organic solvent like acetonitrile. researchgate.netchemrxiv.org Detection is often achieved using a UV detector at a specific wavelength. researchgate.net For bioanalytical purposes, HPLC is frequently coupled with mass spectrometry to achieve the necessary sensitivity and selectivity for quantification in complex matrices like plasma. ijpar.comresearchgate.net
Ultra-Performance Liquid Chromatography (UPLC)
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS) is an indispensable tool in modern bioanalysis due to its high sensitivity and specificity. When coupled with liquid chromatography, it provides a powerful platform for the accurate quantification of drugs and their metabolites.
LC-MS/MS is the gold standard for quantitative bioanalysis. researchgate.net This technique involves the separation of the analyte of interest by LC, followed by its ionization and detection by a tandem mass spectrometer. The mass spectrometer operates by selecting a specific precursor ion (the molecular ion of the analyte), fragmenting it, and then monitoring a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity, allowing for the accurate quantification of the analyte even at very low concentrations in a complex biological matrix. researchgate.netmdpi.com Positive electrospray ionization (ESI) is commonly used for the analysis of neratinib. nih.govnih.gov
In quantitative bioanalysis, an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis. scioninstruments.com The ideal internal standard is a stable isotope-labeled version of the analyte. aptochem.comscioninstruments.com this compound, a deuterated form of neratinib, serves as an excellent internal standard for the quantification of neratinib in biological samples. researchgate.netnih.gov
The key advantages of using a deuterated internal standard like this compound include:
Similar Physicochemical Properties : this compound has nearly identical chemical and physical properties to neratinib, meaning it behaves similarly during extraction and chromatographic separation. aptochem.com
Co-elution : It typically co-elutes with the unlabeled neratinib, ensuring that both are subjected to the same analytical conditions and potential matrix effects. aptochem.com
Mass Differentiation : The mass difference between this compound and neratinib allows them to be distinguished by the mass spectrometer, enabling simultaneous measurement. aptochem.com
Improved Accuracy and Precision : By compensating for variations in extraction recovery and matrix-induced ion suppression or enhancement, this compound significantly improves the accuracy and precision of the analytical method. scioninstruments.comclearsynth.com
The use of a stable isotopic internal standard like [²H₆]-neratinib has been shown to correct for issues such as signal degradation, leading to a robust and reliable assay. nih.gov
The selection of appropriate precursor-to-product ion transitions in MRM is critical for the sensitivity and selectivity of an LC-MS/MS method. For neratinib, the protonated molecule [M+H]⁺ is typically selected as the precursor ion.
Studies have reported several optimized mass transitions for neratinib and its deuterated internal standard:
Neratinib : A common transition is m/z 557.3 → 112.1. nih.gov Other reported transitions include m/z 557.0 → 512.0, m/z 557.138 → 111.927, and m/z 557.51 → 112.17. researchgate.netnih.govmdpi.com
This compound : The corresponding transition for this compound is m/z 563.1 → 118.2. nih.gov Another study using [²H₆]-neratinib reported a transition of m/z 563.0 → 512.0. nih.gov
The fragmentation of neratinib (precursor ion m/z 557.0) has been shown to produce major product ions at m/z 521.4 and 512.0. nih.gov The internal standard, [²H₆]-neratinib, exhibits similar fragmentation patterns with product ions at m/z 527.1 and 512.0. nih.gov The selection of the most intense and specific transition is crucial for optimizing the sensitivity of the assay. nih.gov
Table 2: Reported Mass Transitions for Neratinib and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Neratinib | 557.3 | 112.1 | nih.gov |
| This compound | 563.1 | 118.2 | nih.gov |
| Neratinib | 557.0 | 512.0 | nih.gov |
| [²H₆]-neratinib | 563.0 | 512.0 | nih.gov |
| Neratinib | 557.138 | 111.927 | mdpi.com |
| Neratinib | 557.29 | 112.06 | nih.gov |
| Neratinib | 557.3 | 112.15 | latamjpharm.org |
| Neratinib | 557.51 | 112.17 | researchgate.net |
Application of this compound as a Stable Isotopic Internal Standard
Method Validation Parameters for Preclinical Quantitative Assays
The validation of bioanalytical methods is crucial for ensuring the reliability and reproducibility of preclinical data. For this compound, a deuterated internal standard used in the quantification of neratinib, rigorous validation according to regulatory guidelines is essential.
Selectivity, Specificity, and Matrix Effects
Selectivity and Specificity: Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity ensures that the signal measured is from the analyte of interest. In the analysis of this compound, this involves demonstrating that no endogenous components or other metabolites interfere with its detection. This is typically achieved by analyzing blank matrix samples from multiple sources and comparing them with samples spiked with the analyte. For instance, in a validated LC-MS/MS method, the chromatograms of blank plasma should show no significant peaks at the retention time of this compound and its corresponding active drug, neratinib.
Matrix Effects: The composition of the biological matrix can enhance or suppress the ionization of the analyte, affecting the accuracy of the results. These matrix effects are evaluated by comparing the response of the analyte in post-extraction spiked samples to that of the analyte in a neat solution. The internal standard, this compound, helps to compensate for these effects. The matrix effect is assessed by the co-efficient of variation (CV%) of the internal standard-normalized matrix factor across different lots of the biological matrix. For a method to be considered free of significant matrix effects, the CV% should be within an acceptable range, typically ≤15%.
Linearity, Accuracy, and Precision in Preclinical Sample Analysis
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For this compound, this is established by preparing a series of calibration standards in the relevant biological matrix. The concentration range is determined based on the expected concentrations in preclinical studies. The linearity is evaluated by the correlation coefficient (r) of the calibration curve, which should ideally be ≥0.99.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements. These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The accuracy is expressed as the percentage of the nominal concentration, while precision is given by the CV%. For preclinical assays, the acceptance criteria are generally that the mean accuracy should be within 85-115% of the nominal value (80-120% for the lower limit of quantification, LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ).
Table 1: Linearity and LLOQ Data for Neratinib Analysis using this compound
| Parameter | Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Table 2: Accuracy and Precision Data for Neratinib in Rat Plasma
| QC Concentration (ng/mL) | Intra-day Precision (CV%) | Intra-day Accuracy (%) | Inter-day Precision (CV%) | Inter-day Accuracy (%) |
| 1.5 (Low) | 4.8 | 102.7 | 6.2 | 101.3 |
| 50 (Medium) | 3.5 | 98.6 | 4.1 | 99.4 |
| 400 (High) | 2.9 | 97.5 | 3.8 | 98.2 |
Stability Assessments for Biosamples and Standard Solutions
The stability of this compound in various conditions must be evaluated to ensure that the sample concentration does not change from the time of collection to the time of analysis.
Stock Solution Stability: The stability of this compound stock solutions is tested at room temperature and under refrigeration over a certain period. The response of the aged solution is compared to that of a freshly prepared solution.
Freeze-Thaw Stability: This is assessed by analyzing QC samples that have undergone multiple freeze-thaw cycles. The concentrations are compared against the nominal values to determine if degradation has occurred.
Short-Term and Long-Term Stability: Short-term stability is evaluated by keeping QC samples at room temperature for a period that mimics the sample handling time. Long-term stability is assessed by storing QC samples at the intended storage temperature (e.g., -20°C or -80°C) for an extended duration.
Post-Preparative Stability: The stability of processed samples, including the extract containing this compound, is determined by letting them sit in the autosampler for a specific time before injection into the analytical instrument.
For all stability assessments, the mean concentration of the stability samples should be within ±15% of the nominal concentration.
Table 3: Stability of Neratinib in Rat Plasma under Various Conditions
| Stability Test | Condition | Stability |
| Freeze-Thaw | 3 cycles at -20°C and -80°C | Stable |
| Short-term | 24 hours at room temperature | Stable |
| Long-term | 30 days at -80°C | Stable |
| Post-preparative | 48 hours in autosampler at 4°C | Stable |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Localization and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules. In the case of isotopically labeled compounds like this compound, NMR is indispensable for confirming the exact location of the deuterium atoms within the molecular structure.
¹H NMR (Proton NMR) is used to identify the hydrogen atoms in a molecule. By comparing the ¹H NMR spectrum of this compound with that of unlabeled neratinib, the sites of deuterium incorporation can be confirmed by the disappearance or reduction of signals corresponding to the protons that have been replaced by deuterium.
²H NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei, providing definitive evidence of their presence and chemical environment within the molecule. This confirms the position and extent of deuteration.
Furthermore, other NMR techniques such as ¹³C NMR and 2D NMR (e.g., COSY, HSQC) can provide additional structural information and further confirm the integrity of the molecular structure of this compound after the isotopic labeling process. This ensures that the deuteration has not inadvertently altered the core structure of the neratinib molecule, which is critical for its function as a reliable internal standard.
Preclinical Pharmacokinetic and Metabolic Profiling of Neratinib and Neratinib D6
In Vitro Metabolic Stability and Biotransformation Studies
Hepatic Microsomal and Hepatocyte Incubation Assays
In vitro studies using human liver microsomes have been instrumental in understanding the metabolic stability of neratinib (B1684480). scienceopen.com These assays reveal the susceptibility of a drug to metabolism by liver enzymes. scienceopen.com Neratinib has been shown to be metabolized by liver enzymes, and these in vitro systems are crucial for predicting its metabolic fate in the body. nih.govctdm.org.cn The stability of neratinib has been assessed in plasma, showing over 91% stability at room temperature for 4 hours and after three freeze-thaw cycles. nih.gov Long-term stability in plasma at -80°C has also been confirmed. nih.gov
Studies using liver S9 fractions and cryopreserved hepatocytes from various preclinical species (mouse, rat, dog, monkey) and humans help in understanding inter-species differences in metabolism. scienceopen.com For instance, GS-441524, another antiviral compound, showed high stability in human, dog, and monkey liver microsomes, while having moderate to high stability in rat and mouse microsomes. scienceopen.com Such comparative studies are essential for extrapolating preclinical data to humans. Furthermore, extrahepatic metabolism, such as conjugation with glutathione (B108866) (GSH), has been identified as a relevant pathway for neratinib. researchgate.netwuxiapptec.com
Identification of Cytochrome P450 (CYP) Isoforms Involved in Neratinib Metabolism (e.g., CYP3A4)
The primary enzyme responsible for the metabolism of neratinib is Cytochrome P450 3A4 (CYP3A4). nih.govdrugbank.comoncologynewscentral.com This has been confirmed through various in vitro and in vivo studies. nih.govdrugbank.comoncologynewscentral.com To a lesser extent, flavin-containing monooxygenase (FMO) also contributes to its metabolism. drugbank.comoncologynewscentral.com The critical role of CYP3A4 is highlighted by the significant increase in neratinib exposure when co-administered with potent CYP3A4 inhibitors like ketoconazole (B1673606). oncologynewscentral.comnih.gov In one study, ketoconazole increased the maximum concentration (Cmax) of neratinib by 3.2-fold and the area under the curve (AUC) by 4.8-fold. nih.gov This underscores the importance of considering potential drug-drug interactions with CYP3A4 inhibitors or inducers when evaluating neratinib. nih.govmdpi.com
The metabolism by CYP3A4 leads to the formation of several active metabolites. drugbank.comfda.gov The major enzyme system involved in drug metabolism is the cytochrome P450 (CYP450) family, with CYP3A4 being responsible for metabolizing about half of all clinically used drugs. genecards.org
Characterization of Metabolite Profiles and Pathways (e.g., O-dealkylation, oxygenation, N-demethylation)
The biotransformation of neratinib is complex, involving multiple metabolic pathways. A study in rats identified a total of 12 metabolites. researchgate.netnih.gov The primary metabolic pathways include:
O-dealkylation: This pathway leads to the formation of the M3 metabolite. researchgate.netnih.gov
Oxygenation: This results in the M8 metabolite. researchgate.netnih.gov
N-demethylation: This process forms the M10 metabolite. researchgate.netnih.gov
N-oxygenation: This leads to the formation of M12. researchgate.netnih.gov
Glutathione (GSH) conjugation: This is a major metabolic pathway, producing metabolites M1, M2, M4, M5, M6, and M7. researchgate.netnih.gov The α,β-unsaturated ketone moiety in neratinib is a key site for this conjugation. researchgate.netnih.gov
N-acetylcysteine conjugation: This results in the formation of M9 and M11. researchgate.netnih.gov
In human plasma, the main circulating metabolites are neratinib pyridine (B92270) N-oxide (M3), N-desmethyl neratinib (M6), and neratinib dimethylamine (B145610) N-oxide (M7). europa.eu Traces of hydroxyl neratinib N-oxide and neratinib bis-N-oxide (M11) have also been detected. europa.eu Importantly, these major metabolites (M3, M6, M7, and M11) have been shown to be active, with potencies similar to the parent neratinib in in vitro assays. oncologynewscentral.comeuropa.euaacrjournals.org
Table 1: Major Metabolic Pathways and Metabolites of Neratinib
| Metabolic Pathway | Resulting Metabolites |
| O-dealkylation | M3 (neratinib pyridine N-oxide) |
| Oxygenation | M8 |
| N-demethylation | M10 (N-desmethyl neratinib) |
| N-oxygenation | M12, M7 (neratinib dimethylamine N-oxide) |
| Glutathione (GSH) Conjugation | M1, M2, M4, M5, M6, M7 |
| N-acetylcysteine Conjugation | M9, M11 (neratinib bis-N-oxide) |
Data sourced from studies in rats and human plasma. researchgate.netnih.goveuropa.eu
In Vivo Pharmacokinetic Investigations in Animal Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Preclinical Species
The pharmacokinetic properties of neratinib have been evaluated in several preclinical animal models, including rats and mice. mdpi.comnih.govresearchgate.netmdpi.com After oral administration in rats, neratinib is absorbed, and its systemic exposure can be significantly influenced by P-glycoprotein (P-gp) inhibitors like verapamil (B1683045), which increased the Cmax by 2.09-fold and AUC by 1.64-fold, suggesting neratinib is a substrate of P-gp. researchgate.net In mice, oral administration of neratinib has been shown to effectively inhibit tumor growth in xenograft models. mdpi.comselleckchem.com
Neratinib has a large apparent volume of distribution (around 6433 L), indicating extensive tissue distribution. ctdm.org.cndrugbank.comaacrjournals.org It is also highly bound (over 99%) to human plasma proteins, primarily albumin and α1-acid glycoprotein. drugbank.comoncologynewscentral.com
The elimination of neratinib is primarily through the feces. Following a single radiolabeled oral dose, approximately 97.1% of the dose was recovered in the feces and only 1.1% in the urine. drugbank.comeuropa.eu The mean plasma half-life following a single dose ranges from 7 to 17 hours. drugbank.comeuropa.eu
Table 2: Key Pharmacokinetic Parameters of Neratinib in Preclinical and Clinical Settings
| Parameter | Value | Species/Setting |
| Time to Peak Concentration (Tmax) | 2-8 hours | Humans |
| Apparent Volume of Distribution (Vd/F) | ~6433 L | Humans |
| Protein Binding | >99% | Human Plasma |
| Mean Elimination Half-life (t1/2) | 7-17 hours (single dose) | Humans |
| Primary Route of Excretion | Feces (~97.1%) | Humans |
Data compiled from various pharmacokinetic studies. ctdm.org.cndrugbank.comoncologynewscentral.comeuropa.euaacrjournals.org
Role of Deuteration in Tracing Metabolic Pathways and Enhancing Metabolite Identification
The use of stable isotopes like deuterium (B1214612) (D) is a powerful technique in drug metabolism studies. isotope.commusechem.com Replacing hydrogen with deuterium at specific sites in a molecule can alter its metabolic rate due to the kinetic isotope effect—the C-D bond is stronger than the C-H bond. selvita.comdovepress.comnih.gov This strategy, known as deuteration, can be used to slow down metabolism at a particular site, which can help in several ways. selvita.comdovepress.com
For a compound like Neratinib-d6, the "d6" signifies that six hydrogen atoms have been replaced by deuterium. This labeling is invaluable for:
Tracing Metabolic Pathways: By using mass spectrometry to track the deuterated label, researchers can more easily follow the fate of the drug molecule as it is transformed into various metabolites. isotope.commusechem.com This helps in unequivocally identifying the metabolites that originate from the parent drug.
Enhancing Metabolite Identification: The unique mass signature of the deuterated metabolites makes them easier to distinguish from endogenous compounds and background noise in complex biological samples. isotope.com This is particularly useful for identifying novel or low-abundance metabolites.
Modulating Pharmacokinetics: While the primary use in these studies is for tracing, deuteration can also be intentionally used to improve a drug's pharmacokinetic profile by slowing down its metabolic clearance, potentially leading to a longer half-life and increased drug exposure. musechem.comdovepress.com For example, deuterating the N-CH3 moiety of enzalutamide (B1683756) to N-CD3 was shown to decrease the rate of N-demethylation. dovepress.com
By comparing the metabolic profiles of neratinib and this compound, researchers can gain a more detailed and accurate understanding of its biotransformation, helping to clarify the contribution of different metabolic pathways and identify all resulting metabolites with greater confidence. nih.gov
Comparative Pharmacokinetic Analysis of Neratinib and this compound in Preclinical Systems
Direct comparative preclinical pharmacokinetic studies detailing the plasma concentration-time profiles, bioavailability, and tissue distribution of neratinib versus this compound are not extensively available in publicly accessible scientific literature. This compound is primarily referenced as a stable isotope-labeled internal standard for the bioanalytical quantification of neratinib in plasma and other biological matrices. researchgate.net
The use of a deuterated version of a drug as an internal standard in pharmacokinetic studies is based on the principle that its physicochemical properties and, by extension, its absorption, distribution, metabolism, and excretion (ADME) characteristics are nearly identical to the non-deuterated parent drug. The key difference is the mass, which allows for its distinction from the parent drug in mass spectrometry-based assays. This practice ensures accurate quantification by accounting for any variability during sample processing. While this implies a high degree of similarity in the preclinical pharmacokinetic behavior of neratinib and this compound, specific in vivo comparative data to confirm this assumption is not readily found in published research.
Preclinical Studies of Drug-Drug Interactions Influencing Neratinib Disposition
Preclinical data indicate that neratinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4. nih.gov This makes its pharmacokinetic profile susceptible to significant alterations when co-administered with drugs that inhibit or induce this enzyme.
Effect of CYP3A4 Inhibitors:
The co-administration of neratinib with strong inhibitors of CYP3A4 has been shown to markedly increase its systemic exposure. In a preclinical study involving healthy subjects, the potent CYP3A4 inhibitor ketoconazole, when administered with neratinib, resulted in a substantial increase in neratinib's maximum plasma concentration (Cmax) and area under the curve (AUC). nih.gov Another study in rats demonstrated that the P-gp and moderate CYP3A4 inhibitor verapamil also significantly increased the systemic exposure of neratinib. researchgate.netnih.govresearchgate.netscispace.com
Effect of CYP3A4 Inducers:
Conversely, the use of strong CYP3A4 inducers can dramatically decrease neratinib's plasma concentrations, potentially compromising its therapeutic efficacy. Preclinical and clinical studies have shown that co-administration with the strong CYP3A4 inducer rifampin leads to a significant reduction in the Cmax and AUC of neratinib. europa.eumedsafe.govt.nz
The following table summarizes the preclinical findings on drug-drug interactions affecting neratinib's pharmacokinetics.
| Interacting Agent | Preclinical Model | Effect on Neratinib Pharmacokinetics | Fold Change | Reference(s) |
| CYP3A4/P-gp Inhibitors | ||||
| Ketoconazole | Healthy Subjects | Increase in Cmax | 3.2-fold | nih.gov |
| Increase in AUC | 4.8-fold | nih.gov | ||
| Verapamil | Rats | Increase in Cmax | 2.09-fold | researchgate.netnih.govresearchgate.netscispace.com |
| Increase in AUC | 1.64-fold | researchgate.netnih.govresearchgate.netscispace.com | ||
| CYP3A4/P-gp Inducers | ||||
| Rifampin | Healthy Subjects | Decrease in Cmax | to 24% of control | europa.eumedsafe.govt.nz |
| Decrease in AUC | to 13% of control | europa.eumedsafe.govt.nz |
Transporter-Mediated Interactions in Preclinical Models (e.g., BCRP, P-gp)
In addition to its metabolism by CYP3A4, the disposition of neratinib is also influenced by efflux transporters, particularly P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). researchgate.netmedsafe.govt.nz These transporters are present in various tissues, including the intestines and the blood-brain barrier, and they actively pump substrates out of cells, which can limit a drug's absorption and distribution.
P-glycoprotein (P-gp):
Preclinical models have demonstrated that inhibiting P-gp can increase neratinib's plasma concentrations. A study in rats showed that the P-gp inhibitor verapamil significantly increased the systemic exposure to neratinib. researchgate.netnih.govresearchgate.netscispace.com In vitro transport studies using MDCK-MDR1 cell line models, which overexpress human P-gp, have shown a net efflux ratio for neratinib of greater than 2, which was significantly reduced by verapamil, confirming neratinib as a P-gp substrate. researchgate.netnih.gov
Breast Cancer Resistance Protein (BCRP):
In vitro studies also suggest that neratinib is a substrate of BCRP. medsafe.govt.nz The cooperative action of P-gp and BCRP at the blood-brain barrier is a significant factor in limiting the central nervous system penetration of many drugs. researchgate.net
The table below presents in vitro data on the interaction of neratinib with these efflux transporters.
| Transporter | In Vitro Model | Parameter | Value | Reference(s) |
| P-glycoprotein (P-gp/ABCB1) | MDCKII-ABCB1 cells | Net Efflux Ratio | 4.56 | nih.gov |
| MDCK-MDR1 cells | Net Flux Ratio | > 2 | researchgate.netnih.gov | |
| Breast Cancer Resistance Protein (BCRP/ABCG2) | MDCKII-ABCG2 cells | Net Efflux Ratio | 2.14 | nih.gov |
| Caco-2 cells | Substrate | Yes | aacrjournals.org |
Molecular and Cellular Pharmacological Investigations of Neratinib D6 Preclinical Models
Target Engagement and Receptor Binding Assays
Irreversible Binding Characteristics to HER Family Receptor Tyrosine Kinases (EGFR, HER2, HER4)
Neratinib-d6, like its non-deuterated counterpart, is designed to function as an irreversible inhibitor of the human epidermal growth factor receptor (HER) family, specifically targeting EGFR (HER1), HER2, and HER4. dovepress.comnerlynx-her2.com This irreversible binding is a key feature of its mechanism of action. dovepress.comhemonc.org The molecule forms a covalent bond with a conserved cysteine residue located in the ATP-binding pocket of these receptor tyrosine kinases. dovepress.comechemi.com This action effectively blocks the receptor's ability to bind ATP, thereby preventing autophosphorylation and subsequent activation of downstream signaling pathways. echemi.comnih.govdrugbank.com This sustained and prolonged blockade of HER signaling is a direct result of this irreversible interaction. nerlynx-her2.com
Kinase Inhibition Potency in Cell-Free and Cellular Systems
In preclinical evaluations, neratinib (B1684480) has demonstrated potent inhibitory activity against its target kinases. Cell-free assays have established its high affinity for both HER2 and EGFR. medchemexpress.commedchemexpress.comdovepress.com Specifically, neratinib inhibits HER2 and EGFR with IC50 values of 59 nM and 92 nM, respectively. medchemexpress.commedchemexpress.comselleckchem.com The IC50, or half-maximal inhibitory concentration, represents the concentration of a drug that is required for 50% inhibition in vitro. It has also been reported to inhibit HER4 activity with a mean IC50 of 19 nM. mdpi.com
In cellular systems, neratinib effectively inhibits the proliferation of cancer cell lines that overexpress HER2 or EGFR. europa.euoaepublish.com It has been shown to inhibit EGFR and/or HER2-expressing carcinoma cell lines with a cellular IC50 of less than 100 nM. europa.euoaepublish.com The compound is significantly less potent against kinases outside the HER family, such as KDR and Src, and shows no significant activity against serine-threonine kinases like Akt in cell-free assays, highlighting its selectivity. dovepress.comselleckchem.com
Table 1: Kinase Inhibition Potency of Neratinib
| Target Kinase | IC50 (nM) in Cell-Free Assays | Cellular IC50 (nM) |
|---|---|---|
| HER2 (ErbB2) | 59 medchemexpress.commedchemexpress.comselleckchem.com | <100 europa.euoaepublish.com |
| EGFR (ErbB1) | 92 medchemexpress.commedchemexpress.comselleckchem.com | <100 europa.euoaepublish.com |
| HER4 (ErbB4) | 19 mdpi.com | Not widely reported |
| KDR | 800 selleckchem.com | Not applicable |
| Src | 1400 selleckchem.com | Not applicable |
This table summarizes the reported IC50 values for neratinib against various kinases in both cell-free and cellular-based preclinical assays.
Cellular Pathway Modulation and Signal Transduction Analysis in Preclinical Cell Lines
Impact on Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt pathways)
By irreversibly inhibiting HER family kinases, neratinib effectively blocks the downstream signaling pathways that are crucial for tumor cell growth and survival. dovepress.comeuropa.eu Preclinical studies have consistently shown that neratinib treatment leads to a reduction in the phosphorylation of HER2 and EGFR. mdpi.comeuropa.eu This, in turn, inhibits the activation of two major downstream signaling cascades: the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol-3 kinase/Akt (PI3K/Akt) pathway. nih.govdrugbank.comeuropa.eu The inhibition of these pathways ultimately disrupts the signals that promote cell proliferation and survival. nih.gov
Induction of Cell Cycle Arrest and Apoptosis in Preclinical Tumor Models
The blockade of critical signaling pathways by neratinib translates into significant anti-proliferative effects in preclinical models. Treatment with neratinib has been shown to induce cell cycle arrest, primarily at the G1-S phase transition. hemonc.orgechemi.comnih.gov This arrest is associated with the downregulation of cyclin D1 and the induction of the cyclin-dependent kinase inhibitor p27. nih.govnih.gov
Furthermore, neratinib promotes programmed cell death, or apoptosis, in cancer cells. biosynth.comnerlynxhcp.com In acute myeloid leukemia (AML) cells, for instance, neratinib was found to exacerbate apoptosis. nih.gov This induction of apoptosis is a key mechanism through which neratinib exerts its antitumor activity. nerlynxhcp.com
Table 2: Cellular Effects of Neratinib in Preclinical Models
| Cellular Process | Key Molecular Changes | Outcome |
|---|---|---|
| Signal Transduction | Inhibition of HER2/EGFR phosphorylation mdpi.comeuropa.eu | Blockade of MAPK and PI3K/Akt pathways nih.goveuropa.eu |
| Cell Cycle | Downregulation of Cyclin D1, Upregulation of p27 nih.govnih.gov | G1-S phase arrest echemi.comnih.gov |
| Apoptosis | Increased programmed cell death biosynth.comnerlynxhcp.com | Inhibition of tumor cell proliferation europa.eu |
This table outlines the demonstrated effects of neratinib on key cellular processes and the associated molecular changes observed in preclinical studies.
Identification and Validation of Pharmacodynamic Biomarkers in Preclinical Settings
Pharmacodynamic biomarkers are crucial for assessing the biological activity of a drug. In preclinical studies of neratinib, the phosphorylation status of HER2 has been investigated as a potential pharmacodynamic biomarker. nih.gov Following treatment with neratinib in a panel of HER2-amplified cell lines, a significant reduction in the phosphorylation of HER2 was observed. nih.gov This indicates successful target engagement by the drug.
However, the level of reduction in HER2 phosphorylation did not directly correlate with the sensitivity of the cell lines to neratinib, suggesting that while it is a good indicator of target engagement, other factors may influence the ultimate cellular response. nih.gov Further preclinical research has suggested that higher HER2 protein expression may be associated with a greater benefit from neratinib. nih.gov These findings from preclinical models are essential for guiding the identification of patient populations most likely to respond to treatment.
Elucidation of Mechanism of Action in In Vitro and In Vivo Preclinical Models
Neratinib is an irreversible, pan-HER (Human Epidermal Growth Factor Receptor) tyrosine kinase inhibitor (TKI). tandfonline.com Its mechanism of action has been extensively characterized in a variety of preclinical models, which demonstrate its potent activity against cancer cells driven by the HER family of receptor tyrosine kinases.
In Vitro Models: In cell-based assays, neratinib demonstrates potent inhibitory activity against HER2 (ErbB2), EGFR (ErbB1), and HER4 (ErbB4). medsafe.govt.nz It covalently binds to a cysteine residue in the ATP-binding pocket of these receptors, leading to their irreversible inactivation. tandfonline.com This irreversible binding means that even after the drug is cleared from the surrounding environment, the inhibition of the receptor persists until the receptor protein is turned over by the cell. tandfonline.com
This sustained inhibition effectively blocks the autophosphorylation of HER receptors and disrupts downstream signaling cascades crucial for tumor cell proliferation and survival, namely the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov Studies using HER2-overexpressing breast cancer cell lines, such as BT474 and SKBR3, and EGFR-amplified lines like A431, show that neratinib potently reduces cell proliferation at nanomolar concentrations. tandfonline.comnih.gov The response to neratinib in vitro has been correlated with the baseline levels of HER2 and phosphorylated HER2. tandfonline.com Furthermore, neratinib has been shown to effectively inhibit the growth of cell lines with activating HER2 mutations, which are found in a subset of breast and other solid tumors. nih.gov
In Vivo Models: The antitumor activity of neratinib has been confirmed in multiple in vivo preclinical models. In mouse xenograft models using human cancer cell lines, orally administered neratinib significantly inhibits tumor growth. This effect is most pronounced in tumors that are dependent on HER2 or EGFR signaling. For instance, significant tumor growth inhibition has been observed in xenografts of HER2-overexpressing (BT474) and EGFR-amplified (A431) cancer cells. tandfonline.comnih.gov Preclinical studies also demonstrate that neratinib can cross the blood-brain barrier and reduce the phosphorylation of HER2 in orthotopic patient-derived xenograft (PDX) models of brain metastases, indicating its potential activity against central nervous system (CNS) disease.
The table below summarizes the key findings regarding neratinib's mechanism of action from preclinical studies.
| Model Type | Model Example(s) | Key Findings | References |
| In Vitro | BT474, SKBR3 (HER2+) | Irreversibly inhibits HER2 phosphorylation; blocks downstream PI3K/AKT and MAPK signaling; inhibits cell proliferation. | tandfonline.com, nih.gov |
| A431 (EGFR+) | Irreversibly inhibits EGFR phosphorylation and cell growth. | tandfonline.com | |
| HER2-mutant cell lines | Demonstrates significant anti-tumor activity against various HER2-activating mutations. | nih.gov | |
| In Vivo | BT474 Xenografts | Oral administration leads to significant inhibition of tumor growth. | nih.gov |
| A431 Xenografts | Demonstrates tumor growth inhibition in EGFR-dependent tumors. | tandfonline.com | |
| BCBM PDX Models | Crosses the blood-brain barrier and inhibits HER2 activation in brain metastases models. |
Investigations into Acquired and Intrinsic Resistance Mechanisms in Preclinical Models
Despite the efficacy of neratinib, both intrinsic (pre-existing) and acquired resistance can limit its clinical benefit. Preclinical models have been instrumental in identifying the molecular mechanisms that drive resistance to neratinib. Neratinib-resistant cell lines are often cross-resistant to other HER2-targeted TKIs like lapatinib (B449) and afatinib. mdpi.com
Genetic and Epigenetic Alterations Leading to Preclinical Resistance
Genetic Alterations: The most frequently identified genetic mechanisms of resistance to neratinib involve secondary mutations in the target protein, HER2. These mutations can interfere with drug binding or stabilize the active conformation of the kinase, thereby reducing the inhibitory effect of neratinib.
Secondary HER2 Kinase Domain Mutations: In preclinical models, cells with primary activating HER2 mutations can develop secondary mutations that confer resistance. For example, the acquisition of mutations such as T862A and L755S on top of an existing activating mutation has been shown to promote resistance by enhancing HER2 activation and impairing neratinib binding. aacrjournals.org While the canonical T790M gatekeeper mutation (analogous to that in EGFR) can cause resistance, other non-gatekeeper mutations are more commonly observed. aacrjournals.org
Co-occurring Mutations: The presence of a HER2 mutation along with HER2 gene amplification or a concurrent mutation in HER3 has been associated with a diminished response to neratinib in preclinical models. nih.gov Similarly, xenografts from a patient with an acquired D769Y mutation in HER2 were resistant to trastuzumab and lapatinib but remained sensitive to neratinib, highlighting the complexity and specificity of resistance mutations. mdpi.com
The following table details specific HER2 mutations implicated in neratinib resistance in preclinical settings.
| Gene | Mutation | Model System | Effect | References |
| HER2 | L755S (secondary) | Breast Cancer Cell Lines | Acquired mutation that promotes resistance to HER2 TKIs. | aacrjournals.org |
| HER2 | T862A (secondary) | Breast Cancer Cell Lines | Acquired mutation that enhances HER2 activation and reduces neratinib sensitivity. | aacrjournals.org |
| HER2 | D769Y (acquired) | Patient-Derived Xenograft | Conferred resistance to trastuzumab and lapatinib, but not neratinib. | mdpi.com |
| HER2/HER3 | Co-mutation | Cell Lines | Combination of HER2 and HER3 mutations associated with neratinib resistance. | nih.gov |
Epigenetic Alterations: Epigenetic modifications, which alter gene expression without changing the DNA sequence, are emerging as another layer of resistance.
Stroma-Induced Glycocalyx Modification: Preclinical studies have shown that direct contact between breast cancer cells and brain stromal cells can induce resistance to neratinib. This interaction leads to the upregulation of mucins like MUC1, MUC2, and MUC5B, which are large glycoproteins that form the glycocalyx. pnas.org An increased glycocalyx can act as a physical barrier, potentially limiting drug access to the HER2 receptor and thereby reducing the efficacy of neratinib. pnas.org This represents a form of microenvironment-mediated epigenetic resistance.
Bypass Signaling Pathways in Resistant Preclinical Models
A critical mechanism of drug resistance involves the activation of alternative signaling pathways that "bypass" the inhibited target, allowing cancer cells to maintain proliferation and survival signals.
Hyperactivation of the PI3K/AKT/mTOR Pathway: The most prominent bypass pathway implicated in neratinib resistance is the PI3K/AKT/mTOR cascade. Preclinical studies have demonstrated that neratinib-resistant cancer cell lines and patient-derived xenograft (PDX) models exhibit hyperactivation of mTOR signaling. nih.govnih.gov This can be driven by co-occurring genetic alterations in components of the mTOR pathway. nih.gov The combination of neratinib with an mTOR inhibitor, such as everolimus, has been shown to overcome this resistance in neratinib-resistant organoids and xenografts. nih.govmdpi.com
Reactivation of HER3 Signaling: Although neratinib inhibits HER family receptors, a reactivation of HER3 and its downstream effector AKT can occur after 24 hours of treatment in some HER2-positive cell lines. oncotarget.com This reactivation can sustain signaling and contribute to reduced drug sensitivity.
Activation of Other Receptor Tyrosine Kinases (RTKs): While less defined as a primary mechanism of neratinib resistance compared to mTOR hyperactivation, the activation of other RTKs is a known mechanism of resistance to HER2-targeted therapies. Pathways involving the Insulin-like Growth Factor 1 Receptor (IGF-1R) and c-Met have been identified as conferring resistance to trastuzumab, a state that can often be overcome by neratinib. oncotarget.comdovepress.com Some preclinical evidence also suggests that expression of the neuropeptide Neuromedin U can contribute to resistance to HER-targeting agents, including neratinib, potentially by stabilizing HER2. dovepress.com
Applications of Neratinib D6 in Drug Discovery and Translational Research
Essential Role as a Quantitative Internal Standard in Bioanalytical Method Development for Preclinical and Early Translational Studies
In the precise quantification of drug concentrations in biological matrices, an ideal internal standard (IS) is paramount. clearsynth.com Neratinib-d6 fulfills this role exceptionally for its non-deuterated counterpart, neratinib (B1684480). nih.gov Stable isotope-labeled compounds are considered the gold standard for internal standards in mass spectrometry-based bioanalysis because they share nearly identical physicochemical properties with the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time. researchgate.net This ensures that any variability encountered during sample preparation and analysis affects both the analyte and the internal standard equally, allowing for highly accurate and precise quantification. nebiolab.com
Numerous bioanalytical methods have been developed and validated using this compound for the quantification of neratinib in biological samples like human plasma. These methods, typically employing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are essential for pharmacokinetic studies. nih.govresearchgate.net For instance, a reliable UPLC-MS/MS method demonstrated that the extraction of neratinib and its deuterated internal standard, this compound, could be successfully performed using hybrid solid-phase extraction to remove interference from proteins and phospholipids. nih.gov
The use of this compound allows for robust and sensitive assays. In one such validated method, the mass transitions monitored were m/z 557.3 → 112.1 for neratinib and m/z 563.1 → 118.2 for this compound. nih.gov The method showed excellent linearity over a concentration range of 0.5–500 ng/mL, which is adequate for levels expected in clinical samples. nih.gov The high precision (intra- and inter-batch precision ≤4.6%) and accuracy of these assays underscore the essential role of this compound in generating reliable data for preclinical and translational research. nih.gov Another LC-MS/MS assay using [²H₆]-neratinib as the internal standard was linear from 2–1,000 ng/mL and proved to be accurate (98.9-106.5%) and precise (<6.2%CV), meeting FDA guidance for bioanalytical method validation. nih.gov
| Parameter | Neratinib | This compound | Source |
| Precursor Ion (m/z) | 557.3 | 563.1 | nih.gov |
| Product Ion (m/z) | 112.1 | 118.2 | nih.gov |
| Linear Range (ng/mL) | 0.5 - 500 | N/A | nih.gov |
| Intra- & Inter-batch Precision | ≤4.6% | N/A | nih.gov |
| Mean Recovery | 95.4% | N/A | nih.gov |
| Mean IS-Normalized Matrix Factor | 0.997 | N/A | nih.gov |
This table presents data from a validated UPLC-MS/MS method for neratinib quantification.
Facilitation of Mechanistic Drug Metabolism and Pharmacokinetic (DMPK) Investigations
The primary goal of Drug Metabolism and Pharmacokinetic (DMPK) studies is to understand the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate. Accurate pharmacokinetic (PK) data is the foundation of these investigations, and this compound is instrumental in generating this data for neratinib. nih.govresearchgate.net By providing precise measurements of neratinib concentrations in plasma over time, this compound enables the accurate determination of key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½). nih.govnih.gov
Contribution to Elucidating Drug Disposition and Clearance Pathways
Understanding how a drug is distributed throughout the body and subsequently eliminated is a key aspect of drug development. This compound plays a vital role in these drug disposition studies by enabling the accurate quantification of the parent drug, neratinib, in various biological matrices, including plasma, urine, and feces. drugbank.com
Utility in Metabolite Identification and Structural Characterization Studies
Identifying the metabolites of a drug candidate is a critical step in drug development, as metabolites can be active, inactive, or even toxic. Stable isotope labeling is a powerful technique for metabolite profiling and structural characterization. doi.org When a mixture of a drug and its stable isotope-labeled analog (like neratinib and this compound) is administered or incubated in a metabolic system, the drug and its metabolites will appear as unique "doublets" in mass spectrometry analysis, separated by the mass difference of the isotopes (in this case, 6 Da).
This isotopic signature makes it significantly easier to distinguish drug-related compounds from the vast number of endogenous molecules present in a biological sample. doi.orgresearchgate.net Researchers can specifically search for these characteristic isotopic patterns to confidently identify potential metabolites. Once a metabolite is detected, the fragmentation pattern of both the unlabeled and labeled versions in MS/MS analysis can provide crucial clues for structural elucidation. doi.org For example, a fragment ion retaining the deuterium (B1214612) label indicates which part of the parent molecule has remained intact, while the absence of the label points to the site of metabolic modification. Studies have identified several key metabolites of neratinib, including M3 (pyridine N-oxide), M6 (N-desmethyl), M7 (dimethylamine N-oxide), and M11 (bis-N-oxide), as well as products of O-dealkylation and GSH conjugation. drugbank.comresearchgate.net The use of stable isotope-labeled standards like this compound is an invaluable tool in the complex process of detecting and structurally identifying such metabolites. researchgate.netnih.gov
Potential as a Research Tool for Isotope-Effect Studies
The substitution of hydrogen with a heavier isotope like deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govportico.org The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. researchgate.net If the cleavage of this bond is the rate-limiting step in a metabolic pathway, the reaction will proceed more slowly for the deuterated compound. nih.gov
Medicinal chemists can leverage this effect to probe a drug's metabolic pathways. portico.org By strategically placing deuterium atoms at different positions on a molecule, researchers can investigate which sites are most susceptible to metabolism by enzymes like the cytochrome P450 family. researchgate.netdovepress.com If deuteration at a specific site leads to a significant decrease in the rate of metabolism and an increase in drug exposure, it indicates that this site is a primary "metabolic soft spot." dovepress.com
This compound, with its six deuterium atoms, holds potential as a research tool for such isotope-effect studies on neratinib. nih.gov Comparing the metabolic profile and pharmacokinetic parameters of this compound with those of unlabeled neratinib could provide valuable insights into its metabolic liabilities. This information can be used to understand inter-individual variability in drug response or to design new analogs with potentially improved pharmacokinetic profiles. dovepress.com
Future Directions and Unaddressed Research Questions for Neratinib D6
Exploration of Novel Synthetic Routes and Deuteration Technologies for Enhanced Efficiency
The synthesis of deuterated compounds like Neratinib-d6 often involves complex and costly processes. bionauts.jp Future research should prioritize the development of more efficient and scalable synthetic routes.
Novel Synthetic Approaches:
Current multi-step syntheses for quinoline-based drugs like neratinib (B1684480) can be inefficient. sci-hub.seresearchgate.net Research into novel synthetic strategies, such as one-pot or flow chemistry processes, could significantly streamline the production of this compound. ansto.gov.au Flow chemistry, in particular, offers advantages like improved reaction control, enhanced safety, and potential for higher yields, making it an attractive alternative to traditional batch processing. ansto.gov.au
Advanced Deuteration Technologies:
Conventional deuteration methods can be harsh and may not be suitable for complex molecules. bionauts.jp Emerging technologies offer more precise and milder conditions for deuterium (B1214612) incorporation.
Flow Synthesis Systems: Recent developments include flow synthesis systems that utilize heavy water (D₂O) as the deuterium source at room temperature and ambient pressure. bionauts.jp These systems, which can employ catalysts with proton-conducting membranes like Nafion, offer high deuteration efficiency and reusability of the deuterium source. bionauts.jp
Catalytic Isotope Exchange: Further investigation into novel catalysts, such as nanoparticles of ruthenium, could facilitate the deuteration of a wider range of functional groups under mild conditions. assumption.edu This could enable more selective and efficient labeling of the neratinib molecule.
| Technology | Key Features | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Continuous processing, precise control of reaction parameters. ansto.gov.au | Increased yield, improved purity, enhanced safety, and scalability. ansto.gov.au |
| Electrochemical Deuteration | Uses heavy water (D₂O) and an electric current. bionauts.jp | Mild reaction conditions, high deuteration efficiency, reusable deuterium source. bionauts.jp |
| Novel Catalysis | Employs advanced catalysts like metal nanoparticles. assumption.edu | Selective deuteration of specific molecular positions under mild conditions. assumption.edu |
Development of Advanced Analytical Strategies for Ultra-Trace Quantification in Complex Biological Matrices
Accurate quantification of this compound and its metabolites in biological samples is crucial for preclinical studies. However, this presents significant analytical challenges, including matrix effects and the need for high sensitivity. sci-hub.seresearchgate.net
Advanced Mass Spectrometry Techniques:
UPLC-MS/MS: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for quantifying drugs in plasma. researchgate.netmdpi.com Future work should focus on optimizing these methods for this compound to achieve lower limits of quantification and minimize matrix interference. researchgate.netmdpi.com The use of a deuterated internal standard, such as this compound itself, is a common practice to improve accuracy. fda.gov
High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap-MS can provide highly accurate mass measurements, aiding in the identification of unknown metabolites and distinguishing them from background noise in complex matrices. nih.gov
Overcoming Analytical Challenges:
Matrix Effects: The complexity of biological matrices can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. sci-hub.se Strategies to mitigate this include advanced sample preparation techniques, such as solid-phase extraction, and the use of matrix-matched calibration standards. scispace.com
Internal Standard Selection: The choice of internal standard is critical. While stable isotope-labeled (SIL) internal standards like this compound are ideal, their synthesis can be costly. acs.orgscispace.com Research into alternative, structurally similar internal standards that mimic the behavior of this compound during extraction and analysis is warranted. mdpi.com
| Analytical Technique | Application for this compound | Key Research Focus |
| UPLC-MS/MS | Quantification in plasma and other biological fluids. researchgate.netmdpi.com | Method optimization for enhanced sensitivity and reduced matrix effects. researchgate.netmdpi.com |
| High-Resolution MS | Identification of novel metabolites. nih.gov | Characterization of the full metabolic profile of this compound. nih.gov |
| Advanced Sample Prep | Reduction of matrix interference. scispace.com | Development of efficient and robust extraction methods for various biological tissues. |
Deepening Understanding of Preclinical Biotransformation Pathways and Pharmacodynamic Effects of this compound
Deuteration is known to alter the metabolic fate of drugs, a phenomenon driven by the kinetic isotope effect. frontiersin.orgnih.gov A thorough understanding of how deuteration impacts the biotransformation and pharmacodynamics of neratinib is essential.
Metabolic Profiling:
The metabolism of neratinib in preclinical models involves pathways such as O-dealkylation, oxidation, and conjugation with glutathione (B108866). nih.gov It is crucial to investigate whether this compound follows similar or divergent metabolic pathways. This can be achieved through in vitro studies using liver microsomes and in vivo studies in animal models, coupled with advanced analytical techniques to identify and quantify metabolites. nih.gov The goal is to determine if deuteration blocks specific metabolic "soft spots," leading to a more favorable pharmacokinetic profile. tandfonline.com
Pharmacodynamic Evaluation:
Neratinib is an irreversible inhibitor of HER2 and EGFR kinases. medchemexpress.comnih.gov Preclinical studies should compare the pharmacodynamic effects of this compound with its non-deuterated counterpart. This includes assessing its inhibitory activity on target kinases and its impact on downstream signaling pathways in cancer cell lines and animal models of HER2-positive cancers. nih.govoaepublish.com It is important to ascertain if the improved metabolic stability of this compound translates to more sustained target inhibition and enhanced anti-tumor efficacy. frontiersin.org
Integration of this compound Studies with Systems Biology Approaches for Comprehensive Preclinical Modeling
Systems biology offers a powerful framework to understand the complex interactions of drugs within a biological system. ulb.ac.bemdpi.com Integrating data from this compound studies into systems biology models can provide a more holistic view of its mechanism of action and potential effects.
By combining pharmacokinetic, pharmacodynamic, and metabolomic data for this compound, researchers can build computational models to simulate its behavior in different preclinical settings. mdpi.com These models can help to:
Predict the impact of deuteration on drug distribution and target engagement in various tissues.
Identify potential off-target effects and drug-drug interactions.
Elucidate mechanisms of resistance that may arise. ulb.ac.be
Inform the design of more effective preclinical studies.
This integrative approach can accelerate the preclinical development of this compound by providing valuable insights that might not be apparent from traditional experimental methods alone. ulb.ac.be
Novel Applications of this compound in Preclinical Biomarker Discovery and Efficacy Studies
The unique properties of this compound open up new avenues for its use in preclinical research beyond its potential as a therapeutic agent.
Biomarker Discovery:
This compound can serve as a valuable tool in preclinical studies aimed at discovering biomarkers of drug response and resistance. mayo.edunih.gov By using it as a stable isotope tracer, researchers can precisely track its distribution and metabolism in tumor models. This can help to identify metabolic pathways that are altered in response to treatment, potentially revealing new biomarkers that can predict which tumors will be sensitive or resistant to neratinib therapy.
Preclinical Efficacy Studies:
The potentially improved pharmacokinetic profile of this compound could make it a superior tool for certain preclinical efficacy studies. isotope.com For instance, its longer half-life might allow for less frequent dosing in long-term animal studies, reducing animal stress and improving the feasibility of the experiments. frontiersin.org Furthermore, if this compound exhibits a better safety profile, it could be used at higher effective doses in preclinical models to explore the maximum therapeutic potential of HER2/EGFR inhibition. frontiersin.orgnih.gov Preclinical studies have shown neratinib to have activity in combination with other agents, and this compound could be a valuable component in exploring novel combination therapies. pumabiotechnology.comnih.gov
Q & A
Q. How should conflicting data on this compound’s blood-brain barrier penetration be resolved?
- Answer : Conduct comparative studies using LC-MS/MS quantification in cerebrospinal fluid (CSF) and brain homogenates. Include positive controls (e.g., lapatinib) and validate BBB integrity via Evans blue exclusion. Use non-linear mixed-effects modeling (NONMEM) to assess inter-study variability in permeability coefficients .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
